Aspergillin PZ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

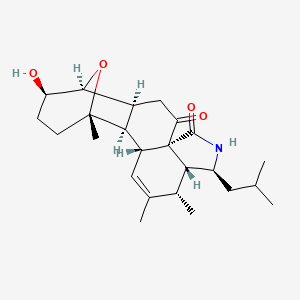

アスペルギリン PZ は、Aspergillus awamori 菌から得られる新規なイソインドールアルカロイドです。 この化合物は、その独特な構造と抗菌性や細胞毒性など、潜在的な生物活性によって注目を集めています .

準備方法

合成経路と反応条件: アスペルギリン PZ の合成は、ジビニルカルビノールから始まる生体模倣的なアプローチを用います。このプロセスには、高圧ディールス・アルダー反応が含まれており、これは高い位置選択性と立体選択性で知られています。 合成は13段階を経て進行し、複雑な五環式アスポカラサン構造が形成されます .

工業生産方法: アスペルギリン PZ の工業生産は、主にAspergillus awamori の大規模発酵によって行われます。 発酵プロセスには、活性誘導精製が続いて化合物が分離されます .

化学反応の分析

Key Cyclization Mechanism

The final step involves an acid-catalyzed cascade cyclization to form the oxabicyclo[3.2.1]octane subunit :

- Deprotection : HF/MeCN removes TBS groups, generating a reactive tertiary carbocation.

- Transannular attack : The C14 alkene attacks the activated enone, forming a macrocyclic intermediate.

- Curtin-Hammett control : Rotamers 29 and 30 equilibrate, with 30 cyclizing faster to yield the cis-fused aspergillin PZ (DFT calculations show 5 is 35 kJ/mol more stable than trans-isomer 31 ) .

Oxidative Reactivity

This compound’s C18 hydroxyl group demonstrates selective reactivity:

- MnO₂ oxidation : Causes overoxidation and C-C cleavage, yielding dialdehydes .

- DDQ oxidation : Achieves selective oxidation without bond cleavage, critical for accessing intermediates like aspochalasin B .

Biogenetic Hypothesis

This compound is proposed to form naturally via a "vinylogous Prins reaction" from aspochalasin D . This biomimetic process mirrors enzymatic cascades observed in Aspergillus species, where acidic conditions in fungal vesicles likely drive cyclization.

Comparative Stability Analysis

The cis-fused pentacyclic structure of this compound is thermodynamically favored:

| Parameter | cis-Fused (5) | trans-Fused (31) |

|---|---|---|

| Relative Energy (DFT) | 0 kJ/mol | +35 kJ/mol |

| Ring Strain | Low | Moderate |

| Synthetic Yield | 95% | Not observed |

科学的研究の応用

Antioxidant Activity

Aspergillin PZ exhibits significant antioxidant properties, which have been evaluated through various assays. One common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In studies, high concentrations of this compound demonstrated considerable scavenging activity, while lower concentrations showed minimal effects. For instance, in a study investigating its antioxidant properties, this compound displayed a notable increase in free radical scavenging capability at concentrations of 50 µM and above .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against various bacterial strains using the disc diffusion method. Results indicated that while this compound exhibited some antimicrobial activity, it was relatively low, with inhibition zones measuring approximately 2-3 mm against common pathogens such as Escherichia coli and Staphylococcus aureus at certain concentrations . The compound's potential as an antimicrobial agent is still under investigation, with ongoing research aimed at enhancing its efficacy.

Anticancer Activity

The cytotoxic effects of this compound have been assessed on several human cancer cell lines, including prostate (LNCaP and PC3) and ovarian (A2780) cancer cells. Studies have shown that this compound significantly reduces cell viability in these cancer lines in a dose-dependent manner. For example, at a concentration of 100 µM, it reduced cell viability by approximately 80% across all tested cell lines . This suggests that this compound may serve as a potential candidate for cancer therapy, warranting further exploration into its mechanisms of action.

Study 1: Antioxidant and Anticancer Properties

A study conducted by Yavuz Erden et al. focused on evaluating the antioxidant and anticancer activities of this compound alongside terphenyllin. The researchers found that both compounds exhibited significant cytotoxic effects on human prostate cancer cell lines and demonstrated substantial antioxidant activity at higher concentrations . The study highlighted the importance of exploring secondary metabolites from fungi for their potential health benefits.

Study 2: Cytotoxicity Assessment

In another investigation published in 2021, this compound was subjected to the NCI-60 Human Tumor Cell Lines Screen program. The findings indicated a similar cytotoxic profile with low potency against most human tumor cell lines at a dosage of 10 µM. However, certain exceptions were noted where enhanced activity was observed . This study underscores the variability in response among different cancer cell types and emphasizes the need for further research into optimizing dosage and formulation.

Summary Table of Biological Activities

| Activity | Method | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant scavenging at high concentrations (≥50 µM) |

| Antimicrobial | Disc Diffusion Method | Low antimicrobial activity (2-3 mm inhibition zones) |

| Anticancer | Cytotoxicity Assay on Cancer Cell Lines | Significant reduction in cell viability (up to 80% at 100 µM) |

作用機序

アスペルギリン PZ の作用機序は、特定の分子標的と経路との相互作用を含みます。 これは、特定の菌類の分生子の適度な変形を誘発し、菌類の細胞構造の破壊における役割を示唆しています . さらに、がん細胞に対する細胞毒性効果は、細胞プロセスを妨害して細胞死につながる能力によるものです .

類似化合物:

トリコデロン B: 同様の生物活性を示す別の五環式アスポカラサン.

テルフェニリン: 抗酸化作用と抗菌作用が知られています.

独自性: アスペルギリン PZ は、その独特のイソインドールアルカロイド構造と強力な生物活性によって際立っています。 トリコデロン B やテルフェニリンなどの類似化合物はいくつかの生物活性を共有していますが、アスペルギリン PZ の特定の構造的特徴と合成経路は、研究と潜在的な治療用途にとって独特で貴重な化合物となっています .

類似化合物との比較

Trichoderone B: Another pentacyclic aspochalasan with similar bioactivities.

Terphenyllin: Known for its antioxidant and antimicrobial properties.

Uniqueness: Aspergillin PZ stands out due to its unique isoindole-alkaloid structure and its potent bioactivities. While similar compounds like Trichoderone B and Terphenyllin share some bioactivities, this compound’s specific structural features and synthesis pathways make it a distinct and valuable compound for research and potential therapeutic applications .

生物活性

Aspergillin PZ is a compound derived from various species of the genus Aspergillus, particularly known for its potential biological activities, including antioxidant, antimicrobial, and anticancer effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities associated with this compound.

Overview of this compound

This compound belongs to the class of compounds known as aspochalasans, which are characterized by their complex polycyclic structures. The compound has garnered interest due to its diverse biological activities, which are critical in the context of drug discovery and therapeutic applications.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging method. Studies have shown that:

- Scavenging Activity : this compound exhibits significant scavenging activity against DPPH radicals, particularly at higher concentrations. For example, at concentrations of 50 µM and above, the compound demonstrated pronounced antioxidant effects with a scavenging percentage exceeding 70% .

- Mechanism : The antioxidant activity is believed to be linked to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains using the disc diffusion method. Key findings include:

- Inhibition Zones : this compound displayed moderate antimicrobial activity with inhibition zones ranging from 2-3 mm against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

- Clinical Relevance : While the antimicrobial activity is relatively low compared to conventional antibiotics, it suggests potential use in combination therapies or as a lead compound for further modifications.

Anticancer Activity

This compound has shown promising results in anticancer studies, particularly against human cancer cell lines:

- Cell Lines Tested : The compound was tested on prostate cancer cell lines (PC3 and LNCaP) and ovarian cancer cells (A2780). Results indicated significant cytotoxic effects with IC50 values suggesting effective dose-dependent responses .

- Mechanism of Action : The anticancer activity is attributed to apoptosis induction and cell cycle arrest in cancer cells. Studies indicate that treatment with this compound leads to increased levels of reactive oxygen species (ROS), promoting cancer cell death .

Case Studies

- Study on Prostate Cancer Cells : A recent study evaluated the effects of this compound on PC3 and LNCaP cell lines. The results indicated a statistically significant reduction in cell viability (p < 0.05) at concentrations above 25 µM, highlighting its potential as an anticancer agent .

- Antioxidant Mechanism Investigation : Research exploring the mechanism behind its antioxidant properties revealed that this compound enhances the activity of endogenous antioxidant enzymes such as catalase and glutathione peroxidase, thereby reducing cellular oxidative damage .

Data Tables

| Activity Type | Concentration (µM) | Effect Observed | IC50/Scavenging % |

|---|---|---|---|

| Antioxidant | 50 | High scavenging | >70% |

| Antimicrobial | 100 | Moderate inhibition | 2-3 mm |

| Anticancer | 25 | Significant cytotoxicity | IC50 < 25 µM |

特性

IUPAC Name |

(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZDMONQDXTWHN-XLFKICHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。